Elevated Lipophilicity (LogP 4.29) Distinguishes This Compound from Aromatic N3-Substituted Analogs
The target compound possesses a predicted LogP value of 4.2917, which is significantly higher than the XLogP3 value of 2.8 reported for the phenyl-substituted analog 2-mercapto-3-phenylquinazolin-4(3H)-one. This 1.5-unit increase in LogP indicates a >30-fold higher octanol-water partition coefficient, directly impacting solubility and membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.2917 (predicted) |
| Comparator Or Baseline | 2-mercapto-3-phenylquinazolin-4(3H)-one: 2.8 (XLogP3) |
| Quantified Difference | +1.5 LogP units (approx. 32-fold increase in partition coefficient) |
| Conditions | Predicted values; experimental LogP not reported |
Why This Matters
Higher LogP correlates with increased membrane permeability and potential CNS penetration, making this compound a suitable candidate for screening in lipophilic-target or blood-brain barrier permeability assays.
- [1] PubChem. (2025). 2-Mercapto-3-phenyl-3H-quinazolin-4-one. CID 680914, XLogP3 2.8. View Source
